N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide
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Description
N1-(2-methoxy-5-methylphenyl)-N2-(2-(4-methyl-2-(m-tolyl)thiazol-5-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C23H25N3O3S and its molecular weight is 423.53. The purity is usually 95%.
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Scientific Research Applications
Anticancer Properties : A study by Yakantham, Sreenivasulu, and Raju (2019) synthesized derivatives similar in structure to the compound and tested their anticancer activity against human cancer cell lines. They demonstrated good to moderate activity across various cell lines, indicating the potential use of similar compounds in cancer treatment (Yakantham, Sreenivasulu, & Raju, 2019).
Antimicrobial Activities : Wardkhan, Youssef, Hamed, and Ouf (2008) explored the reactivity of 2-ethoxy carbonyl methylene thiazol-4-one derivatives (similar in structure to the compound ) towards various reagents. The newly synthesized products were tested for in vitro antimicrobial activity, showing promising results against bacterial and fungal isolates (Wardkhan, Youssef, Hamed, & Ouf, 2008).
Neuropharmacological Potential : Rosen et al. (1990) reported on a structurally similar compound, describing it as a potent serotonin-3 receptor antagonist. They highlighted its effectiveness in penetrating the blood-brain barrier upon peripheral administration, which could be relevant for central nervous system disorders (Rosen et al., 1990).
Nematocidal Activity : Liu, Wang, Zhou, and Gan (2022) synthesized novel 1,2,4-oxadiazole derivatives containing 1,3,4-thiadiazole amide group, akin to the compound . Their study focused on nematocidal activities, showing that some compounds demonstrated significant mortality against Bursaphelenchus xylophilus, a plant-parasitic nematode (Liu, Wang, Zhou, & Gan, 2022).
Properties
IUPAC Name |
N'-(2-methoxy-5-methylphenyl)-N-[2-[4-methyl-2-(3-methylphenyl)-1,3-thiazol-5-yl]ethyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O3S/c1-14-6-5-7-17(12-14)23-25-16(3)20(30-23)10-11-24-21(27)22(28)26-18-13-15(2)8-9-19(18)29-4/h5-9,12-13H,10-11H2,1-4H3,(H,24,27)(H,26,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVXRTPUCZWTGKG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=C(S2)CCNC(=O)C(=O)NC3=C(C=CC(=C3)C)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.